molecular formula C8H11NO3S B1449514 Ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate CAS No. 886360-78-7

Ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No. B1449514
CAS RN: 886360-78-7
M. Wt: 201.25 g/mol
InChI Key: ZNOIWXXMEFZAAN-UHFFFAOYSA-N
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Description

Ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate, commonly known as EMOTC, is a synthetic compound with a variety of biomedical applications. It is a small molecule that can be used to modulate the activity of proteins and enzymes and has been used in studies of cell signaling pathways and other biological processes. EMOTC has been studied for its potential to be used in drug development and as a therapeutic agent for treating various diseases, including cancer and neurological disorders.

Scientific Research Applications

Synthesis and Biological Evaluation

A series of compounds structurally similar to Ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate, including various cyclopenteno[b]thiophene derivatives, were synthesized and evaluated for their potential as local anesthetic and antiarrhythmic agents. Some of these compounds demonstrated activities comparable to established drugs like carticaine and lidocaine, acting through mechanisms such as blocking sodium and calcium channels (Al-Obaid et al., 1998).

Antibacterial and Antifungal Properties

Novel compounds including derivatives of this compound were synthesized and found to possess significant antibacterial and antifungal activities. These compounds were effective against various pathogenic strains, indicating their potential in addressing infections and contributing to pharmaceutical development (Altundas et al., 2010).

Antiproliferative Activity

Research into novel thiophene derivatives, including this compound, revealed that some synthesized compounds exhibited significant antiproliferative activity, especially against breast cancer and colon cancer cell lines. This underscores the potential of these compounds in cancer therapy and the development of new treatment options (Ghorab et al., 2013).

Antimicrobial and Antioxidant Activities

Compounds synthesized from this compound showed notable antimicrobial and antioxidant activities. This indicates the potential of these compounds in pharmaceutical applications, especially in combating microbial infections and oxidative stress (Raghavendra et al., 2016).

properties

IUPAC Name

ethyl 3-hydroxy-5-methylimino-2H-thiophene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-3-12-8(11)6-5(10)4-13-7(6)9-2/h10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOIWXXMEFZAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CSC1=NC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377445
Record name Ethyl 2-(methylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886360-78-7
Record name Ethyl 2-(methylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate
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